ethyl 6-tert-butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-tert-butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrofuran-like ring system. The 2,5-dioxopyrrole substituent introduces electrophilic character, making the compound a candidate for nucleophilic addition or cross-coupling reactions. Its ester functional group at position 3 offers opportunities for hydrolysis or transesterification modifications.
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-24-18(23)16-12-7-6-11(19(2,3)4)10-13(12)25-17(16)20-14(21)8-9-15(20)22/h8-9,11H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDUIBQJGBTGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-tert-butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 887852-37-1) is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 361.5 g/mol. The structure includes a benzothiophene moiety integrated with a pyrrole derivative, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₄S |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 887852-37-1 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that certain thiazole-based compounds had IC50 values less than those of established chemotherapeutics like doxorubicin against various cancer cell lines . The presence of specific functional groups in the benzothiophene structure may enhance cytotoxicity by interacting with cellular targets involved in cancer progression.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has also been explored. In a study involving thiazole-integrated pyrrolidin derivatives, several compounds demonstrated significant anticonvulsant activity in animal models . The structural features that contribute to this activity include the presence of electron-donating groups and specific ring substitutions that enhance interaction with neuronal receptors.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways related to tumor growth.
- Interaction with Receptors : The compound may interact with various receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which play roles in drug metabolism and detoxification processes .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. Notable findings include:
- Antitumor Efficacy : A derivative was tested against multiple cancer cell lines and exhibited an IC50 value significantly lower than that of standard treatments . The study highlighted the importance of structural modifications in enhancing biological activity.
- Anticonvulsant Properties : Another study evaluated a series of thiazole-based compounds for their anticonvulsant effects using the maximal electroshock seizure test in rodents. The results indicated that specific modifications led to improved efficacy compared to existing anticonvulsants .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 6-tert-butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery efforts aimed at developing new therapeutic agents.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit antioxidant activities. Compounds with similar structures have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Material Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of polymers with specific properties. Its functional groups allow for modifications that can enhance the mechanical and thermal properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can improve their stability and performance under various conditions .
Nanotechnology
In nanotechnology applications, this compound can be utilized to create nanostructures that exhibit unique optical and electronic properties. These nanostructures have potential uses in sensors and electronic devices due to their tunable properties .
Agricultural Chemistry
Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides or herbicides. Research into similar compounds has shown promising results in terms of efficacy against pests while maintaining low toxicity to non-target organisms. This dual action is vital for sustainable agricultural practices .
Plant Growth Regulators
There is emerging evidence that compounds related to this compound can act as plant growth regulators. These compounds may enhance growth rates or improve resistance to environmental stressors in crops .
Case Studies
Comparison with Similar Compounds
Structural and Electronic Differences
Spectral and Analytical Data
- While 10a–e exhibit distinct ¹H-NMR signals for indole protons (δ 6.88–8.01) and Boc groups (δ 1.34), the target compound’s benzothiophene core would likely show upfield-shifted aromatic protons (δ ~6.5–7.5) and a downfield ester carbonyl signal (δ ~165–170 ppm in ¹³C-NMR) .
Preparation Methods
Construction of the Benzothiophene Core
The benzo[b]thiophene scaffold serves as the foundational structure for this compound. Source provides a robust protocol for synthesizing ethyl 6-substituted benzo[b]thiophene-2-carboxylates via cyclocondensation of substituted benzaldehydes with ethyl thioglycolate. For instance, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine at 80°C, yielding ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. Adapting this method, 4-tert-butyl-2-fluorobenzaldehyde could be employed to introduce the tert-butyl group at position 6.
Table 1: Cyclocondensation Conditions for Benzothiophene Derivatives
Partial Hydrogenation to 4,5,6,7-Tetrahydro-1-Benzothiophene
Selective hydrogenation of the benzo[b]thiophene aromatic ring is critical to achieve the tetrahydro configuration. Source details asymmetric hydrogenation of naphthyridines using chiral Ru or Rh catalysts under 50–100 bar H₂, achieving enantiomeric excess >90%. Applying similar conditions, the benzothiophene core can be hydrogenated at 70°C with 5% Pd/C in ethanol, though regioselectivity must be controlled to avoid over-reduction.
Key Variables in Hydrogenation:
- Catalyst : Pd/C (5–10 wt%), PtO₂, or chiral Ru complexes.
- Pressure : 1–10 bar H₂ for partial saturation vs. 50–100 bar for full saturation.
- Solvent : Ethanol, THF, or ethyl acetate.
Introduction of the 2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl (Maleimide) Group
The maleimide moiety is introduced via nucleophilic substitution or coupling reactions. Source demonstrates the synthesis of methyl 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate using acetic acid-mediated cyclization at 100°C (85% yield). For the target compound, maleimide can be installed through a Mitsunobu reaction between 2-hydroxybenzo[b]thiophene and maleimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Alternative Approach from Source:
Acylhydrazone formation via tert-butyl carbazate and DCC/DMAP in dichloromethane, as described in Source , could be adapted to link maleimide through a hydrazide intermediate.
Esterification and tert-Butyl Group Optimization
The ethyl ester at position 3 is typically introduced early in the synthesis (e.g., via ethyl thioglycolate in cyclocondensation). The tert-butyl group at position 6 requires careful positioning. Source highlights di-tert-butyl protection strategies using Boc (tert-butoxycarbonyl) groups, suggesting that alkylation with tert-butyl bromide in the presence of K₂CO₃ in DMF could anchor the substituent.
Challenges and Solutions:
- Steric Hindrance : Bulky tert-butyl groups may impede cyclocondensation; pre-functionalized benzaldehydes are preferred.
- Regioselectivity : Directed ortho-metalation or Friedel-Crafts alkylation ensures correct positioning.
Q & A
Q. What are the optimal synthetic routes for ethyl 6-tert-butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of tetrahydrobenzothiophene derivatives and functionalization with the 2,5-dioxopyrrole moiety. Systematic optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can reduce trial-and-error by identifying critical interactions between parameters. Computational reaction path searches (e.g., quantum chemical calculations) combined with experimental validation can narrow optimal conditions .
Q. Example Table: Key Variables for Synthesis Optimization
| Variable | Range Tested | Optimal Value (Predicted) | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | High |
| Solvent | DMF, THF, Toluene | DMF | Moderate |
| Catalyst Loading | 5–15 mol% | 10 mol% | Critical |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming the tetrahydrobenzothiophene core and substituent positions. - COSY and HSQC can resolve overlapping signals in the fused-ring system .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns of the 2,5-dioxopyrrole group.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation, as demonstrated for analogous thiophene derivatives .
Q. What purification strategies are recommended, considering the compound’s solubility and functional groups?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar impurities from the ester and amide functionalities.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility tests.
- HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and experimental reaction pathways for this compound?
- Methodological Answer : Discrepancies often arise in the regioselectivity of pyrrole ring formation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and compare activation energies for competing pathways. Experimental validation via kinetic studies (e.g., monitoring intermediates by in-situ IR) helps reconcile computational predictions with observed outcomes. Feedback loops integrating experimental data into computational refinements are critical, as highlighted by ICReDD’s approach .
Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH, temperature, and light exposure?
- Methodological Answer :
- Accelerated Stability Testing : Use a factorial design to test combinations of pH (1–13), temperature (25–60°C), and UV exposure. Monitor degradation via HPLC and LC-MS.
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. For example, if degradation follows first-order kinetics at 40°C, predict stability at 25°C .
Q. Example Stability Data :
| Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂, h) |
|---|---|---|
| pH 7, 25°C | 0.002 | 346 |
| pH 2, 40°C | 0.015 | 46 |
| UV Light, 25°C | 0.008 | 87 |
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., tert-butyl group, dioxopyrrole) and test activity against targets like kinases or proteases.
- In-silico Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate with enzymatic assays .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
Q. Example SAR Table :
| Derivative | logP | IC₅₀ (µM, COX-2) | Notes |
|---|---|---|---|
| Parent Compound | 3.2 | 12.5 | Baseline activity |
| tert-Bu → Me | 2.8 | 28.4 | Reduced hydrophobicity lowers potency |
| Ester → Amide | 1.9 | 8.7 | Enhanced hydrogen bonding |
Methodological Notes
- Data Contradiction Analysis : When computational and experimental data conflict, prioritize reproducibility checks (e.g., replicate syntheses) and re-examine assumptions in computational models (e.g., solvent effects omitted in DFT) .
- Advanced Characterization : For unresolved stereochemistry, use NOESY NMR or vibrational circular dichroism (VCD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
